molecular formula C4H11NO2S2 B13468305 N-[2-(methylsulfanyl)ethyl]methanesulfonamide CAS No. 28200-39-7

N-[2-(methylsulfanyl)ethyl]methanesulfonamide

Cat. No.: B13468305
CAS No.: 28200-39-7
M. Wt: 169.3 g/mol
InChI Key: YLNMXTHHTRKMNU-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanyl)ethyl]methanesulfonamide is an organic compound with the molecular formula C4H11NO2S2. It is characterized by the presence of a sulfonamide group, which consists of a sulfonyl group connected to an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-(methylsulfanyl)ethyl]methanesulfonamide can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with 2-(methylsulfanyl)ethylamine in the presence of a base such as pyridine. The reaction proceeds as follows:

CH3SO2Cl+HSCH2CH2NH2CH3SO2NHCH2CH2SCH3+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{HSCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{SO}_2\text{NHCH}_2\text{CH}_2\text{SCH}_3 + \text{HCl} CH3​SO2​Cl+HSCH2​CH2​NH2​→CH3​SO2​NHCH2​CH2​SCH3​+HCl

The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity by controlling factors such as temperature, reaction time, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylsulfanyl)ethyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(methylsulfanyl)ethyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and related compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(methylsulfanyl)ethyl]methanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with the formula CH3SO2NH2.

    N-(2-aminoethyl)methanesulfonamide: Contains an aminoethyl group instead of a methylsulfanyl group.

Uniqueness

N-[2-(methylsulfanyl)ethyl]methanesulfonamide is unique due to the presence of both a sulfonamide group and a methylsulfanyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Biological Activity

N-[2-(methylsulfanyl)ethyl]methanesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methylsulfanyl group attached to a two-carbon ethyl chain, linked to a methanesulfonamide moiety. The sulfonamide functional group is known for its ability to inhibit specific enzymes by mimicking natural substrates, which is pivotal in its biological activity.

The biological activity of this compound is primarily attributed to its sulfonamide component, which can inhibit various enzymes involved in critical biochemical pathways. The following mechanisms are noteworthy:

  • Enzyme Inhibition : The sulfonamide group can competitively inhibit enzymes such as dihydropteroate synthase, which is essential for bacterial folate synthesis, thus exhibiting antibacterial properties.
  • Antimicrobial Activity : Similar to other sulfonamides, this compound may possess antimicrobial effects against a range of pathogens due to its structural similarities with established antibacterial agents.

Case Studies and Experimental Data

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potential effectiveness against these pathogens.
  • Structure-Activity Relationship (SAR) : Research on related compounds revealed that modifications to the sulfonamide structure significantly affect biological activity. For example, methylation of the sulfonamide nitrogen led to decreased activity, highlighting the importance of specific functional groups in maintaining efficacy .
  • Cardiovascular Effects : An investigation into the biological effects of benzene sulfonamides indicated that certain derivatives could influence perfusion pressure and coronary resistance in isolated rat heart models. This suggests that similar compounds may have cardiovascular implications .

Comparative Analysis

To better understand the potential of this compound, it can be compared with other sulfonamide compounds based on their biological activities:

Compound NameBiological ActivityMIC (µM)
SulfanilamideAntibacterial<50
This compoundAntibacterial (potential)TBD
4-(2-amino-ethyl)-benzenesulfonamideCardiovascular effectsTBD

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) can be predicted using computational models like SwissADME. These models suggest favorable permeability characteristics for this compound .

Properties

CAS No.

28200-39-7

Molecular Formula

C4H11NO2S2

Molecular Weight

169.3 g/mol

IUPAC Name

N-(2-methylsulfanylethyl)methanesulfonamide

InChI

InChI=1S/C4H11NO2S2/c1-8-4-3-5-9(2,6)7/h5H,3-4H2,1-2H3

InChI Key

YLNMXTHHTRKMNU-UHFFFAOYSA-N

Canonical SMILES

CSCCNS(=O)(=O)C

Origin of Product

United States

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